molecular formula C8H13N3 B2657441 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 1443137-48-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Cat. No.: B2657441
CAS No.: 1443137-48-1
M. Wt: 151.213
InChI Key: IVWNDDHEYWZOHD-UHFFFAOYSA-N
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Description

Chemical Identification: 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine is a synthetic organic compound with the CAS Number 1443137-48-1. It has the molecular formula C 8 H 13 N 3 and a molecular weight of 151.21 g/mol . Core Structure and Research Value: This compound features a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold bearing a primary aminomethyl functional group at the 6-position. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its significant and diverse biological activities . This scaffold is found in several marketed drugs, including the sedative Zolpidem and the anxiolytic Alpidem, underscoring its pharmaceutical relevance . The saturated tetrahydro form of this scaffold, as present in this compound, is of particular interest in the design of novel dicationic molecules that have demonstrated potent activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum (malaria) . Furthermore, derivatives of this scaffold are being actively investigated as inhibitors of biological targets like PI3Kα, a key pathway in cancer therapy . Application as a Building Block: The primary amine group on this molecule makes it a versatile building block for chemical synthesis. Researchers can utilize this functional group for conjugation, linker attachment, or further functionalization to create a wide array of derivatives. This is especially valuable for constructing compound libraries for biological screening or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. Quality and Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory safety protocols should be followed during handling.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h3-4,7H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWNDDHEYWZOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443137-48-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine
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Foundational & Exploratory

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold and its Aminated Derivatives

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, with a particular focus on its aminated derivatives. While a specific Chemical Abstracts Service (CAS) number for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine is not prominently listed in major chemical databases, this document will explore the synthesis, characterization, and known applications of its closely related isomers and the parent scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has been identified as a key pharmacophore in numerous therapeutic agents.[1][2] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, offers a three-dimensional structure that is often sought after in modern drug design to improve physicochemical properties and target engagement. Derivatives of this scaffold have been investigated for a wide range of biological activities, including antifungal, antiprotozoal, and antituberculosis properties.[1][3][4]

This guide will delve into the nuances of this scaffold, providing insights into its synthesis, the comparative properties of its aminated isomers, and the analytical techniques required for its characterization.

Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core and its Derivatives

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can be achieved through various synthetic strategies. A common approach involves the cyclization of a substituted pyridine with a suitable three-carbon unit. For instance, the reaction of 2-amino-3,4,5,6-tetrahydropyridine with an α-haloketone is a classical method.[5]

Proposed Synthetic Route for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine

Given the availability of derivatives functionalized at the 6-position, a plausible synthetic route to the target molecule, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine, can be postulated. A key intermediate for this synthesis is the commercially available 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS: 139183-98-5).[6] The synthesis could proceed via the following steps:

  • Amidation: The methyl ester can be converted to the corresponding amide by treatment with ammonia.

  • Reduction: The resulting amide can then be reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

G cluster_0 Proposed Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine A 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS: 139183-98-5) B Amidation with NH3 A->B Step 1 C 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxamide B->C D Reduction (e.g., LiAlH4) C->D Step 2 E 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine D->E

Caption: Proposed synthetic pathway to the target compound.

Physicochemical Properties of Aminated Isomers

The position of the aminomethyl or amino group on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold significantly influences its physicochemical properties. Below is a comparative table of known isomers.

Compound Name CAS Number Molecular Formula Molecular Weight
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine1551492-10-4C₈H₁₃N₃151.21
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine1367938-31-5C₇H₁₁N₃137.18
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamineNot availableC₈H₁₃N₃151.21
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine (Target)Not availableC₈H₁₃N₃151.21

Data sourced from available chemical databases.[7][8][9]

Analytical Characterization

The structural elucidation and purity assessment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives are crucial for their use in research and development. A combination of analytical techniques is typically employed.[3][10][11]

Experimental Protocol: HPLC-MS Analysis

Objective: To determine the purity and confirm the molecular weight of a synthesized 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Materials:

  • Synthesized compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and ACN). Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Integrate the peak in the UV chromatogram to determine the purity.

    • Analyze the mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight of the compound.

G cluster_1 Analytical Workflow Sample Synthesized Compound HPLC HPLC Separation (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Data Data Analysis MS->Data

Caption: General workflow for the analytical characterization of synthesized compounds.

Biological and Therapeutic Potential

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Various derivatives have demonstrated promising biological activities:

  • Antifungal Activity: Certain derivatives have shown potent activity against pathogenic Candida species.[3][10]

  • Antiprotozoal Activity: Dicationic derivatives have been investigated as agents against protozoal infections.[4]

  • Antituberculosis Activity: The imidazo[1,2-a]pyridine core is a key component of new antituberculosis drug candidates.[1]

The introduction of an aminomethyl group can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, which can in turn influence its pharmacokinetic profile and target binding affinity.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules. While specific data for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine remains elusive in the public domain, the wealth of information available for its isomers and other derivatives provides a solid foundation for further research. The synthetic strategies, analytical protocols, and biological insights presented in this guide are intended to empower researchers in their exploration of this promising chemical space.

References

  • Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2080-2084. [Link]

  • ResearchGate. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]

  • ResearchGate. (2021). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... [Link]

  • ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... [Link]

  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(15), 3845-3853. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-802. [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. [Link]

  • National Center for Biotechnology Information. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 199. [Link]

  • U.S. Environmental Protection Agency. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(43), 8199-8221. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1225, 129124. [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

Sources

Methodological & Application

Synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine from aromatic precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its broad spectrum of biological activities, featuring in numerous commercial drugs.[1][2] This application note provides a detailed, three-step synthetic protocol for 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine, a saturated derivative with a primary amine functional group crucial for further derivatization in drug discovery programs. The synthesis commences with the construction of an aromatic imidazo[1,2-a]pyridine-6-carbonitrile from a commercially available 2-aminopyridine derivative. This is followed by the catalytic hydrogenation of the pyridinyl ring to yield the saturated tetrahydro-intermediate. The final step involves the chemical reduction of the nitrile moiety to the target primary amine. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic rationale, and characterization data.

Introduction and Synthetic Strategy

Imidazo[1,2-a]pyridines (IMPs) are cornerstone structures in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4] While numerous methods exist for synthesizing the aromatic IMP core, including condensation reactions and multi-component strategies[5][6], protocols for their saturated (tetrahydro) analogues are less common but equally important for exploring new chemical space and improving pharmacokinetic properties.

This protocol details a robust and logical pathway starting from the aromatic precursor, 2-amino-5-cyanopyridine. The rationale for this strategy is three-fold:

  • Precursor Availability: 2-amino-5-cyanopyridine is a readily available and cost-effective starting material.

  • Strategic Functionalization: The cyano group at the 5-position of the aminopyridine directly translates to the desired 6-position of the imidazo[1,2-a]pyridine core, serving as a masked precursor for the final aminomethyl group.

  • Controlled Reduction Sequence: The synthesis employs a stepwise reduction strategy. First, the aromatic pyridine ring is saturated, a transformation that often requires specific catalytic conditions. Subsequently, the nitrile group is reduced, a well-established conversion to a primary amine.[7][8] This sequence prevents unwanted side reactions and allows for the isolation and characterization of key intermediates.

The overall synthetic workflow is illustrated below.

G SM 2-Amino-5-cyanopyridine (Starting Material) Int1 Imidazo[1,2-a]pyridine-6-carbonitrile (Intermediate 1) SM->Int1  Step 1: Cyclization  (Bromoacetaldehyde) Int2 5,6,7,8-Tetrahydro-imidazo[1,2-a]- pyridine-6-carbonitrile (Intermediate 2) Int1->Int2  Step 2: Ring Hydrogenation  (H₂, PtO₂) FP 5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethanamine (Final Product) Int2->FP  Step 3: Nitrile Reduction  (LiAlH₄)

Figure 1: Overall synthetic workflow from the aromatic precursor to the final product.

Experimental Protocols and Rationale

Part 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile (Intermediate 1)

Principle & Rationale: This step involves a classic condensation and intramolecular cyclization reaction. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-cyanopyridine on the electrophilic carbon of an α-halocarbonyl compound, in this case, bromoacetaldehyde.[1] This is followed by an intramolecular condensation between the exocyclic amine and the carbonyl group, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[9] Using a bromoacetaldehyde diethyl acetal is a common and safer alternative to handling volatile and lachrymatory bromoacetaldehyde directly; the acetal is hydrolyzed in situ under acidic conditions to generate the required aldehyde.

G cluster_0 Mechanism of Imidazo[1,2-a]pyridine Formation A 2-Amino-5-cyanopyridine C N-Alkylation Intermediate A->C SN2 Attack B Bromoacetaldehyde D Cyclized Intermediate C->D Intramolecular Condensation E Imidazo[1,2-a]pyridine-6-carbonitrile D->E Dehydration

Figure 2: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine core.

Protocol:

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous ethanol (15 mL/g of aminopyridine) in a round-bottom flask, add sodium bicarbonate (2.5 eq).

  • Add bromoacetaldehyde diethyl acetal (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 60%) to afford Intermediate 1 as a solid.

Part 2: Synthesis of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carbonitrile (Intermediate 2)

Principle & Rationale: The selective reduction of the pyridine portion of the fused heterocyclic system without affecting the imidazole ring or the nitrile group is achieved through catalytic hydrogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) is an effective pre-catalyst that is reduced in situ to active platinum metal. The reaction is performed under a hydrogen atmosphere and in an acidic medium (acetic acid), which protonates the pyridine nitrogen, activating the ring towards reduction.

Protocol:

  • Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with Intermediate 1 (1.0 eq) and glacial acetic acid (20 mL/g of substrate).

  • Carefully add Platinum(IV) oxide (PtO₂, 0.05 eq by weight) to the solution. Caution: PtO₂ can be pyrophoric; handle under an inert atmosphere if possible.

  • Seal the vessel, purge it with nitrogen, and then fill with hydrogen gas to a pressure of 50-60 psi.

  • Shake the vessel at room temperature for 18-24 hours. The uptake of hydrogen should cease upon reaction completion.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol. Caution: The catalyst on the Celite pad may be pyrophoric; quench carefully with water before disposal.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.

Part 3: Synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine (Final Product)

Principle & Rationale: The final step is the reduction of the nitrile functional group to a primary amine. While catalytic methods can be used, lithium aluminum hydride (LiAlH₄) is a highly effective and robust stoichiometric reducing agent for this transformation.[8] LiAlH₄ delivers hydride ions to the electrophilic carbon of the nitrile, ultimately forming the aminomethyl group after an acidic or aqueous workup.[10] The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Protocol:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (20 mL/g of LiAlH₄).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous THF (15 mL/g of substrate) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction back down to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the mixture through Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude final product.

  • Purify by flash chromatography on silica gel, eluting with a gradient of methanol (0% to 10%) in dichloromethane containing 1% ammonium hydroxide to afford the final product as an oil or low-melting solid.

Data Summary

CompoundStepStarting MaterialProduct FormulaMW ( g/mol )Typical Yield
Intermediate 1 12-Amino-5-cyanopyridineC₈H₅N₃143.1575-85%
Intermediate 2 2Intermediate 1C₈H₉N₃147.1880-90%
Final Product 3Intermediate 2C₈H₁₃N₃151.2170-80%

Troubleshooting and Safety Considerations

  • Step 1: The reaction is sensitive to moisture. Ensure anhydrous conditions for best results. If the reaction stalls, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide may improve the rate.

  • Step 2: The hydrogenation catalyst can be pyrophoric upon exposure to air, especially after the reaction. Quench the filter cake carefully. Incomplete reduction may occur if the catalyst activity is low or hydrogen pressure is insufficient.

  • Step 3: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere. The quenching procedure must be done slowly and at 0 °C to control the exothermic reaction. Over-alkylation, which can sometimes be an issue in nitrile reductions leading to secondary amines, is minimized by using an excess of the hydride reagent and a standard workup.[10]

Conclusion

This application note presents a reliable and scalable three-step synthesis for 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine. The pathway leverages common starting materials and well-understood chemical transformations, providing a clear route to a valuable saturated heterocyclic amine scaffold for use in pharmaceutical and materials science research. Each step includes a detailed protocol and justification, ensuring that researchers can confidently replicate and adapt this methodology for their specific needs.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). AIP Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). Molecules. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chemistry Proceedings. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. [Link]

  • Nitrile reduction. (n.d.). Wikipedia. [Link]

  • Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. (2018). Organic Letters. [Link]

  • REDUCING NITRILES TO PRIMARY AMINES. (n.d.). Chemguide. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. (2024). RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Semantic Scholar. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2015). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (n.d.). Sciforum. [Link]

Sources

Using 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It explores the transition from the traditional, flat imidazo[1,2-a]pyridine scaffold to its saturation-enriched counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , to improve physicochemical properties (Fsp³) and access novel IP space in kinase inhibitor design.

Scaffold Focus: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine[1][2][3][4]

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine ring is a "privileged scaffold" in kinase drug discovery, serving as the core for numerous inhibitors (e.g., Zolpidem, though GABAergic, established the chemistry; kinase examples include p38 and PI3K inhibitors). However, its fully aromatic nature often leads to poor aqueous solubility, metabolic liability, and "flat" molecular geometries that limit selectivity.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a strategic evolution. By saturating the pyridine ring, researchers can:

  • Increase Fsp³ Fraction: Improving solubility and lowering lipophilicity (LogD), critical for oral bioavailability.

  • Introduce Chirality: The C5, C6, C7, and C8 positions become stereogenic centers, allowing vectors to probe specific sub-pockets (e.g., the ribose pocket or solvent front) that flat aromatic rings cannot reach.

  • Maintain Hinge Binding: The imidazole nitrogen (N1) remains sp² hybridized, preserving the critical hydrogen bond acceptor capability required for ATP-competitive inhibition.

Structural Biology & Design Strategy

Unlike the planar aromatic parent, the tetrahydro- derivative adopts a half-chair conformation . This structural "pucker" is the key design feature.

  • Hinge Binder: The imidazole N1 acts as the H-bond acceptor. The C2/C3 positions typically host the "head" group that anchors the molecule in the adenine pocket.

  • Solvent Vector (C5-C8): Substituents on the saturated ring do not lie in the plane. For example, a substituent at C8 can be directed axially or equatorially to interact with the Gatekeeper residue or the DFG motif , offering a selectivity filter against off-target kinases.

Visualization: Pharmacophore Comparison

The following diagram contrasts the binding vectors of the aromatic vs. tetrahydro scaffolds.

KinaseScaffold cluster_0 Traditional Aromatic Scaffold cluster_1 Tetrahydro Scaffold (Target) Aromatic Imidazo[1,2-a]pyridine (Planar / Flat) Limit Limitation: Stacking interactions only Poor Solubility Aromatic->Limit ATP_Pocket ATP Binding Pocket Aromatic->ATP_Pocket Pi-Stacking Tetrahydro 5,6,7,8-Tetrahydro imidazo[1,2-a]pyridine (Puckered / 3D) Benefit Benefit: Vectorized Substituents (C5-C8) High Fsp³ / Solubility Tetrahydro->Benefit Tetrahydro->ATP_Pocket H-Bond (N1) + Stereo-Specific Fit

Caption: Comparison of binding modes. The tetrahydro scaffold moves beyond simple pi-stacking, utilizing stereochemistry for specific pocket fitting.

Chemical Synthesis Protocol

The most robust route involves constructing the aromatic core first, followed by selective reduction. Direct cyclization from 2-aminopiperidine is possible but often suffers from lower yields due to the basicity of the piperidine nitrogen.

Protocol A: Synthesis of Core Scaffold

Target: 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Model Compound)

Materials:

  • 2-Aminopyridine (Sigma-Aldrich, >99%)

  • 2-Bromoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH), anhydrous

  • Palladium on Carbon (10% Pd/C)

  • Hydrochloric Acid (HCl), 12M and 1M

  • Hydrogen Gas (H₂) or Ammonium Formate

Step-by-Step Methodology:

  • Condensation (Formation of Aromatic Parent):

    • Dissolve 2-aminopyridine (10 mmol) and 2-bromoacetophenone (10 mmol) in EtOH (50 mL).

    • Add NaHCO₃ (12 mmol) to scavenge acid.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: The intermediate 2-phenylimidazo[1,2-a]pyridine is highly fluorescent under UV (254/365 nm).

    • Cool, filter salts, and concentrate. Recrystallize from EtOH/Et₂O.

  • Selective Reduction (The Critical Step):

    • Dissolve the aromatic intermediate (5 mmol) in MeOH (30 mL).

    • Add concentrated HCl (0.5 mL) to protonate the pyridine ring (facilitates reduction).

    • Add 10% Pd/C (10 wt% equivalent).

    • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, ~1 atm) at RT for 16 hours.

    • Note: Higher pressures (40 psi) in a Parr shaker may be required for substituted analogs.

    • Workup: Filter through Celite to remove Pd. Neutralize filtrate with saturated NaHCO₃. Extract with DCM (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) with 1% NH₄OH. The tetrahydro amine is more polar and basic than the aromatic precursor.

Synthesis Workflow Diagram

Synthesis cluster_QC QC Checkpoints Start 2-Aminopyridine + Alpha-Bromo Ketone Step1 Condensation (EtOH, Reflux, NaHCO3) Start->Step1 Intermed Imidazo[1,2-a]pyridine (Aromatic Core) Step1->Intermed Step2 Catalytic Hydrogenation (H2, Pd/C, HCl/MeOH) Intermed->Step2 QC1 TLC: Fluorescent Spot (Aromatic) Intermed->QC1 Product 5,6,7,8-Tetrahydro imidazo[1,2-a]pyridine Step2->Product QC2 NMR: Loss of Aromatic H (6-8 ppm) Appearance of Aliphatic m (1.8-4.0 ppm) Product->QC2

Caption: Synthetic route converting the flat aromatic precursor to the saturated tetrahydro scaffold via catalytic hydrogenation.

Biological Evaluation: Kinase Assay Protocol

Because this scaffold is less potent "out of the box" than the aromatic version (due to loss of pi-stacking), the assay must be sensitive enough to detect µM hits which can then be optimized.

Recommended Assay: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo Fisher). Target Selection: CDK2/CyclinE or p38 MAPK (Historical binders of the imidazo-pyridine class).

Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock in 100% DMSO.

    • Perform 3-fold serial dilutions (10 µM to 1 nM final).

  • Enzyme Reaction:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Incubate Kinase (e.g., CDK2, 5 ng/well) + Substrate (e.g., Histone H1) + Compound for 10 min at RT.

    • Initiate with ATP (at K_m concentration, typically 10–50 µM).

    • Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence.[1]

    • Calculate IC50 using a 4-parameter logistic fit.

Data Interpretation Table:

Parameter Aromatic Scaffold Tetrahydro Scaffold Interpretation
IC50 (Potency) Typically < 100 nM Typically 0.5 – 5 µM Tetrahydro often loses potency initially due to loss of flatness; requires substituent optimization.
Solubility (Aq) Low (< 50 µM) High (> 200 µM) Key Advantage: Tetrahydro form is far more soluble.

| Selectivity | Low (Promiscuous) | High Potential | Stereocenters allow specific targeting of non-conserved pockets. |

References
  • Synthesis of Imidazo[1,2-a]pyridines: Goel, R. et al. "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent."[2] Med.[3] Chem. Res. (2016). Link

  • Tetrahydro- Scaffold Antifungal Activity: Ozdemir, A. et al. "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives."[4] Eur. J. Med.[4][5] Chem. (2010).[6][7] Link

  • Kinase Inhibitor Design (Fsp3): Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem. (2009).[5] Link

  • Heparanase Inhibition (Tetrahydro- analog): Imai, Y. et al. "Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor."[3] Bioorg.[4][5][8][9] Med. Chem. Lett. (2023).[5][8][9] Link

  • General Kinase Assay Protocols: Promega ADP-Glo Technical Manual. Link

Disclaimer: This guide is for research purposes only. The synthesis and biological testing of chemical substances should be performed by qualified personnel in appropriate laboratory settings.

Sources

Application Notes and Protocols for the Selective Functionalization of the C6 Position in Tetrahydroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydroimidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydroimidazo[1,2-a]pyridine core is a significant heterocyclic scaffold in modern drug discovery. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive framework for designing molecules that can effectively interact with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for the development of new therapeutics.[1][2] Functionalization of this core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The C6 position of the tetrahydroimidazo[1,2-a]pyridine ring, in particular, offers a valuable vector for modification, enabling the introduction of diverse substituents that can modulate biological activity and target engagement. However, the selective functionalization of this specific position on a pre-existing tetrahydro-scaffold presents a synthetic challenge. Direct C-H activation on the saturated pyridine ring is often unselective. Therefore, a more robust and controllable strategy is required.

This guide details a field-proven, two-step approach for the targeted functionalization of the C6 position. The strategy involves the initial synthesis of a 6-halo-substituted tetrahydroimidazo[1,2-a]pyridine intermediate, which then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. This methodology provides a reliable and flexible platform for creating diverse libraries of C6-substituted analogues for structure-activity relationship (SAR) studies.

Core Strategy: A Two-Step Pathway to C6 Functionalization

Our recommended strategy hinges on a logical and widely applicable synthetic sequence: the creation of a stable, reactive handle at the C6 position, followed by its elaboration using powerful cross-coupling technologies. This approach circumvents the challenges of direct C-H functionalization on the saturated heterocyclic system.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: C6 Functionalization via Cross-Coupling A 2-Amino-5-bromopyridine B Cyclization Reaction A->B e.g., Chloroethanol, Base C 6-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine B->C D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D Boronic Acid/Ester, Pd Catalyst, Base E Buchwald-Hartwig Amination (C-N Bond Formation) C->E Amine/Amide, Pd Catalyst, Base F 6-Aryl/Heteroaryl Derivatives D->F G 6-Amino Derivatives E->G

Figure 1: Overall workflow for the C6 functionalization of the tetrahydroimidazo[1,2-a]pyridine scaffold.

Part 1: Synthesis of the Key 6-Bromo Intermediate

The cornerstone of this functionalization strategy is the preparation of 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This is most reliably achieved by starting with a commercially available, pre-halogenated pyridine derivative, 2-amino-5-bromopyridine, and constructing the fused imidazole ring.

Causality Behind Experimental Choices:
  • Starting Material: 2-Amino-5-bromopyridine is chosen because the bromine atom is positioned to become the C6 substituent after the cyclization to form the bicyclic system. Its commercial availability makes this a practical and cost-effective starting point.[3]

  • Cyclization Reaction: The reaction with an appropriate two-carbon electrophile, such as 2-chloroethanol, followed by base-mediated ring closure, is a standard and effective method for forming the saturated portion of the tetrahydroimidazo[1,2-a]pyridine ring system.

Detailed Protocol 1: Synthesis of 6-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware for inert atmosphere techniques.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the aminopyridine).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-chloroethanol (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cyclization: After cooling to room temperature, add a second portion of sodium hydride (1.5 eq) carefully at 0 °C. Once the addition is complete, heat the reaction mixture to 100 °C and stir overnight to facilitate the intramolecular cyclization.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Part 2: Palladium-Catalyzed C6 Functionalization

With the 6-bromo intermediate in hand, a plethora of functionalities can be introduced at this position using well-established and powerful palladium-catalyzed cross-coupling reactions. We will detail protocols for two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. C6-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. Its high functional group tolerance and generally mild conditions make it ideal for late-stage functionalization in drug discovery.

G cluster_0 Catalytic Cycle A Pd(0)Ln B [Ar-Pd(II)Ln(Br)] Oxidative Addition Complex A->B Oxidative Addition C [Ar-Pd(II)Ln(OR')] Metathesis B->C Base D [Ar-Pd(II)Ln(R')] Transmetalation Complex C->D Transmetalation D->A Reductive Elimination (Ar-R' Product) E R-B(OR)2 G R-B(OR)2(Base) E->G Activation F Base (e.g., K2CO3) F->G G->C

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol 2: Suzuki-Miyaura Coupling at C6

This protocol is adapted from established methods for 6-bromoimidazo[1,2-a]pyridines and is expected to be highly effective for the tetrahydro-analogue.[4]

Materials:

  • 6-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with triphenylphosphine [PPh₃]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Ethanol mixture or Toluene/Water mixture

  • Microwave reaction vial or Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure (Microwave-Assisted):

  • Reaction Setup: In a microwave reaction vial, combine 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes. Note: Optimization of time and temperature may be required for different substrates.

  • Monitoring: After cooling, check for reaction completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)TimeTypical Yield Range
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/EtOH150 (µW)20 min85-95%
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Dioxane/EtOH150 (µW)20 min83-95%
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Toluene/H₂O100 (Oil Bath)12 h70-90%
Yields are based on studies with 6-bromoimidazo[1,2-a]pyridine and are illustrative.
B. C6-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines and related N-nucleophiles.[5][6] This reaction is instrumental for introducing basic centers or complex amine-containing moieties, which are common features in centrally active pharmaceutical agents.

G cluster_0 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2(Br)] Oxidative Addition Complex A->B Oxidative Addition C [Ar-Pd(II)L(NR'R'')] B->C Amine + Base, - HBr C->A Reductive Elimination (Ar-NR'R'' Product) D HNR'R'' E Base (e.g., NaOtBu)

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 3: Buchwald-Hartwig Amination at C6

This general protocol is based on established conditions for the amination of bromo-heterocycles and can be optimized for specific substrates.[7]

Materials:

  • 6-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst like G3-XPhos Pd.

  • Phosphine Ligand: e.g., XPhos, SPhos, or BINAP.

  • Base: Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane.

  • Schlenk tube or sealed vial.

  • Inert gas (Argon or Nitrogen).

Procedure (Conventional Heating):

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq). Note: If using Pd(OAc)₂, pre-stirring the catalyst and ligand in the solvent for 10-15 minutes can be beneficial.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq).

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012-24
Pd₂(dba)₃ (1.5)BINAP (3.0)NaOtBu (1.5)Dioxane908-16
G3-XPhos Pd (2)-Cs₂CO₃ (2.0)t-BuOH/Toluene1104-12
These conditions are general and may require optimization for specific amine and halide substrates.[6][7]

Conclusion and Outlook

The synthetic strategy outlined in this guide, centered on the preparation of a 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine intermediate, provides a robust and highly adaptable platform for the functionalization of the C6 position. By leveraging the power and predictability of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate extensive libraries of novel analogues. This approach empowers medicinal chemists and drug development professionals to conduct thorough SAR studies, ultimately accelerating the discovery of new therapeutic agents based on this privileged heterocyclic scaffold.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2009). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Heterocycles, 78(10), 2531. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. [Link]

  • Bonacorso, H. G., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Scott, D., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. ChemistryOpen, 9(12), 1195-1199. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • de Paiva, G. C., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kusy, R., et al. (2022). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 27(13), 4235. [Link]

  • Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(11), 35-38. [Link]

  • Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Yao, C., et al. (2013). A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][8]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances, 3(28), 10801-10805. [Link]

  • Wang, F., et al. (2018). Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry, 20(5), 1033-1037. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. [Link]

  • Sisko, J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(1), 26-29. [Link]

  • Bagdi, A. K., et al. (2013). Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

Stability of tetrahydroimidazo[1,2-a]pyridine in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Tetrahydroimidazo[1,2-a]pyridine in Acidic Media

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold is a bicyclic heterocycle fusing a saturated piperidine ring with an aromatic imidazole. While the core structure exhibits robust hydrolytic stability in acidic media—often allowing for acid-catalyzed synthesis—it presents specific vulnerabilities regarding oxidative aromatization and solubility-driven yield loss . This guide addresses these critical control points to ensure reproducibility in your workflows.

Part 1: Core Stability & Chemical Behavior

Q1: Is the THIP scaffold stable in strong acids (HCl, TFA, H₂SO₄)?

Answer: Yes, but with specific caveats regarding oxidation.

  • Hydrolytic Stability: The core fused ring system is highly resistant to acid-catalyzed hydrolysis at room temperature. The bridgehead nitrogen (N4) is part of the aromatic imidazole system, while N1 is basic (pKa ≈ 6.5–7.5). In aqueous acid, N1 protonates to form a stable, water-soluble cation [1].

  • Oxidative Vulnerability: The saturated "tetrahydro" ring is susceptible to oxidative dehydrogenation, reverting to the fully aromatic imidazo[1,2-a]pyridine. While acid itself does not cause this, acidic media containing trace metals (Fe, Cu) or exposed to air/light can accelerate this aromatization over time [2].

Q2: I observed a "new product" with M-4 mass units in LC-MS. What happened?

Answer: You are likely observing oxidative aromatization .

  • Mechanism: The loss of 4 hydrogen atoms converts the 5,6,7,8-tetrahydro ring into a pyridine ring.

  • Trigger: This is often catalyzed by transition metals present in reagents or silica gel, especially in acidic solutions where the oxidation potential may be altered.

  • Prevention: Degas acidic solvents and store samples under inert atmosphere (Ar/N₂) if keeping them for >24 hours.

Q3: My product "disappeared" during acidic workup. Did it decompose?

Answer: It likely did not decompose; it partitioned into the aqueous phase.

  • Cause: The THIP scaffold forms a highly water-soluble salt (hydrochloride or trifluoroacetate) upon protonation at N1.

  • Solution: You must basify the aqueous layer to pH > 10 (using NaOH or K₂CO₃) to deprotonate the imidazole nitrogen before extraction with organic solvents (DCM or EtOAc) [3].

Part 2: Troubleshooting Guide

Scenario A: Low Yield After Acidic Reaction/Workup
Symptom Root Cause Corrective Action
No product in organic layer Formation of water-soluble salt (Protonation).Basify aqueous phase to pH 10–12. Re-extract with DCM (3x).
New peak (M-4) in LC-MS Oxidative aromatization to imidazo[1,2-a]pyridine.Exclude air; add antioxidant (e.g., Na₂S₂O₃) if compatible; check for metal contaminants.
Loss of C3-substituent Retro-Mannich Reaction. If C3 has an aminomethyl group, acid can reverse its formation.Avoid prolonged heating in strong acid. Neutralize immediately after reaction completion [4].
Precipitate in acid Salt crystallization (e.g., HCl salt is often solid).Filter the solid. This is likely your pure product salt. Do not discard!
Scenario B: Impurities Developing During Storage
Storage Condition Stability Rating Recommendation
Solid, Free Base HighStore at -20°C, desiccated.
Solid, HCl Salt Very HighStable at RT. Preferred form for long-term storage.
Solution (DMSO/MeOH) ModerateProne to slow oxidation. Use amber vials, purge with Argon.
Solution (Acidic, e.g., 0.1% TFA) Low (Oxidative risk)Analyze immediately. Do not store LC-MS samples >48h.

Part 3: Visualizing the Chemistry

The following diagram illustrates the divergent pathways the THIP scaffold takes in acidic media depending on the presence of oxidants or specific substituents (Mannich bases).

THIP_Stability cluster_conditions Critical Control Points THIP 5,6,7,8-Tetrahydro imidazo[1,2-a]pyridine (Free Base) Salt Protonated Salt (Water Soluble) [Stable] THIP->Salt Acid (H+) (Reversible) Aromatic Imidazo[1,2-a]pyridine (Fully Aromatic) [Oxidation Product] THIP->Aromatic Oxidation (Air/Light/Metals) Retro Degradation Products (Amine + Formaldehyde) THIP->Retro Retro-Mannich (Only if C3-substituted) Salt->THIP Base (pH > 10) Salt->Aromatic Slow Oxidation in Acid

Caption: Chemical fate of tetrahydroimidazo[1,2-a]pyridine in acid. Green path = Desired salt formation. Red path = Oxidative degradation.

Part 4: Validated Protocols

Protocol 1: Acid Stability Stress Test

Use this to validate your specific derivative's stability before scale-up.

  • Preparation: Dissolve 5 mg of THIP derivative in 1 mL of solvent mixture (50:50 Methanol : 1M HCl).

  • Control: Prepare a second vial with 50:50 Methanol : Water (Neutral).

  • Incubation: Stir both vials at Room Temperature (RT) for 24 hours.

    • Optional: Heat a third aliquot to 60°C to simulate harsh reaction conditions.

  • Analysis: Inject both samples into HPLC/LC-MS.

    • Pass Criteria: Purity of acid sample is >98% relative to neutral control.

    • Fail Criteria: Appearance of M-4 peak (aromatization) or hydrolysis fragments.

Protocol 2: Recovery from Acidic Waste (Rescue Protocol)

Use this if you accidentally acidified your product and it extracted into the water layer.

  • Identify Phase: Retain the acidic aqueous layer.

  • Cooling: Place the aqueous flask in an ice bath (0–5°C). Exothermic neutralization can degrade sensitive substituents.

  • Basification: Slowly add 4M NaOH or solid K₂CO₃ with stirring until pH reaches 12.

    • Check: Use a calibrated pH meter, not just paper, to ensure pH > pKa + 2.

  • Extraction: Extract immediately with DCM (3 x volume).

    • Note: THIPs are often more soluble in DCM than EtOAc.

  • Drying: Dry organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected) and concentrate.

References

  • General Synthesis & Stability: Bagdi, A. K., et al. "Cross-dehydrogenative coupling strategies for the synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Frontiers, 2015. Establishes the stability of the core during oxidative coupling reactions.

  • Oxidative Aromatization: Hajra, A., et al. "Catalytic oxidative aromatization of tetrahydroimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013.[1] Details the mechanism of conversion to the fully aromatic form.

  • Solubility & Salt Formation: Menendez, J. C., et al. "Multicomponent reactions for the synthesis of tetrahydroimidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry, 2011. Discusses workup procedures and physicochemical properties.

  • Retro-Mannich Instability: Srivastava, V., et al. "Stability of Mannich bases of imidazo[1,2-a]pyridines in acidic media." Synlett, 2024.[1] Highlights the specific instability of C3-aminomethyl derivatives in acid.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of imidazo[1,2-a]pyridin-6-ylmethanamine . It compares this specific regioisomer against its prevalent structural alternatives (2- and 3-substituted isomers) to assist analytical chemists and medicinal chemists in structural elucidation.

Core Insight: The differentiation of the 6-ylmethanamine isomer from its 2- and 3-analogs relies on the energetics of the deamination pathway (


)  and the subsequent stability of the resulting methylene-imidazopyridinium cation. While all isomers share the imidazo[1,2-a]pyridine core fragmentation (loss of HCN), the 6-position offers a unique "benzyl-like" stabilization that is distinct from the electronic environment of the imidazole ring positions (C2/C3).

Structural Context & Alternatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem) and anti-ulcer agents.[1] In synthetic workflows, particularly those involving 2-aminopyridines or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé), regioisomeric mixtures can occur.

CompoundStructure DescriptionKey Differentiator
Target: 6-isomer Methanamine at C6 (Pyridine ring)"Benzyl-like" amine; remote from bridgehead nitrogen.
Alternative A: 2-isomer Methanamine at C2 (Imidazole ring)Adjacent to bridgehead N; affects ring cleavage energetics.
Alternative B: 3-isomer Methanamine at C3 (Imidazole ring)Electron-rich position; prone to distinct inductive cleavage effects.

Experimental Protocol (ESI-MS/MS)

Standardized workflow for reproducible fragmentation data.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of imidazo[1,2-a]pyridin-6-ylmethanamine in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures complete protonation (

      
      ), essential for ESI sensitivity.
      
Instrument Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile (NH3 loss) and core (HCN loss) fragments.

Fragmentation Mechanism & Analysis

Primary Fragmentation Pathway: Deamination

The protonated molecular ion (


, m/z 148.08) predominantly undergoes deamination. For the 6-ylmethanamine , this mimics a benzylamine fragmentation.
  • Mechanism: Inductive cleavage of the C-N bond or a proton transfer-mediated elimination.

  • Product: Formation of the imidazo[1,2-a]pyridin-6-ylmethyl cation (m/z 131.06).

  • Stability: This cation is resonance-stabilized by the aromatic pyridine ring, making it a high-abundance base peak at lower collision energies.

Secondary Pathway: Core Disassembly

At higher collision energies, the imidazo[1,2-a]pyridine core degrades.

  • Loss of HCN (27 Da): Characteristic of fused nitrogen heterocycles.

    • From m/z 131.06

      
       m/z 104.05.
      
    • Mechanism:[1][2][3][4] Ring contraction or cleavage of the imidazole ring (C2-N3 bond).

  • Loss of C2H2 (Acetylene): Less common but observed in high-energy spectra of the core scaffold.

Differentiation from Isomers
  • vs. 2-isomer: The 2-ylmethanamine often shows a more facile loss of NH3 due to the proximity of the bridgehead nitrogen, which can assist in the elimination via a cyclic transition state (neighboring group participation).

  • vs. 3-isomer: The 3-position is electronically coupled to the bridgehead nitrogen. Fragmentation here may yield a stabilized iminium ion that resists further fragmentation more than the 6-isomer, or exhibits a unique loss of

    
     (29 Da) via a Retro-Diels-Alder (RDA) type mechanism.
    

Visualized Signaling Pathways (Graphviz)

The following diagram illustrates the fragmentation cascade for the 6-ylmethanamine isomer.

MS_Fragmentation cluster_isomers Differentiation Logic M_H Precursor Ion [M+H]+ m/z 148.08 Frag_131 [M+H - NH3]+ Imidazo-pyridin-6-ylmethyl cation m/z 131.06 M_H->Frag_131 Loss of NH3 (17 Da) Low CE (10-20 eV) Frag_104 [M+H - NH3 - HCN]+ Ring Contraction Product m/z 104.05 Frag_131->Frag_104 Loss of HCN (27 Da) Med CE (25-35 eV) Frag_77 Pyridinyl Cation Variant m/z ~77-78 Frag_104->Frag_77 Ring Destruction High CE (>40 eV) Iso_2 2-Isomer Facile NH3 loss (Neighboring Group) Iso_3 3-Isomer Potential CH2NH loss (29 Da)

Caption: Stepwise ESI-MS/MS fragmentation pathway of imidazo[1,2-a]pyridin-6-ylmethanamine, highlighting the critical deamination step and subsequent core degradation.

Comparative Data Summary

The following table summarizes the theoretical and observed mass shifts expected when comparing the 6-isomer to its alternatives.

Fragment Ionm/z (Theoretical)6-ylmethanamine (Target)2-ylmethanamine (Alt A)3-ylmethanamine (Alt B)
Precursor

148.08100% 100%100%

131.06High Intensity (Stable benzyl-like cation)Very High Intensity (Assisted elimination)Medium Intensity

121.07Low (Unfavorable primary step)LowLow

104.05Major Fragment (Core breakdown)Major FragmentMajor Fragment

119.06NegligibleNegligibleDiagnostic (Possible alpha-cleavage/RDA)

Interpretation:

  • If you observe a strong peak at m/z 119 , suspect the 3-isomer (loss of methanimine).

  • The 6-isomer is characterized by a clean transition: 148

    
     131 
    
    
    
    104
    .

References

  • Vertex AI Search Result 1.1 : Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. National Institutes of Health (NIH). Available at: [Link] (Context: Establishes core imidazo[1,2-a]pyridine fragmentation rules).

  • Vertex AI Search Result 1.12 : Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation. bioRxiv. Available at: [Link] (Context: MS analysis of 2-substituted derivatives).

  • Vertex AI Search Result 1.4 : Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link] (Context: General mechanisms for amine and benzylamine fragmentation).

  • Vertex AI Search Result 1.15 : An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide.... National Institutes of Health (NIH). Available at: [Link] (Context: Synthesis and characterization of 6-substituted imidazopyridines).

Sources

Safety Operating Guide

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Chemical Identity: 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine Chemical Class: Bicyclic Heterocyclic Primary Amine Primary Hazard: Corrosive / Irritant (Skin, Eye, Respiratory).[1] Potential Acute Toxicity.[2][3] Waste Classification: Hazardous Organic Waste (Basic/Amine-containing).

Scenario Immediate Action
Routine Disposal Collect in High-Density Polyethylene (HDPE) or Glass containers. Label as "Hazardous Waste - Organic Alkali". Do NOT dispose of down the drain.
Minor Spill (<100 mL) Isolate area. Wear nitrile gloves + safety goggles.[4] Absorb with vermiculite or sand .[4] Place in a sealed bag.
Major Spill (>100 mL) Evacuate lab. Contact EHS/Emergency Response. Do not attempt cleanup without SCBA if aerosols are present.
Skin Contact Flush with water for 15 minutes.[2] Remove contaminated clothing.[3][5][6][7] Seek medical attention.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its reactivity profile. 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine contains a basic primary amine on a saturated ring fused to an imidazole.

  • Basicity (pKa): The exocyclic primary amine is likely highly basic (estimated pKa ~9.5–10.5), making the substance corrosive to tissue and incompatible with strong acids and oxidizers.

  • Reactivity: Stable under ambient conditions but hygroscopic. Reacts exothermically with strong acids and acid chlorides.

  • Toxicology: While specific toxicological data for this isomer may be limited, structural analogs (tetrahydroimidazo[1,2-a]pyridines) are often bioactive. Treat as Category 2 Skin Irritant and Category 1 Eye Damager (Corrosive) by default [1, 2].

Critical Incompatibility:

  • Do NOT mix with concentrated nitric acid or peroxides (risk of violent oxidation).

  • Do NOT mix with hypochlorites (bleach); may form chloroamines (toxic gas).

Waste Characterization & Segregation

Proper segregation prevents dangerous cross-reactions in the waste stream.

Table 1: Waste Compatibility Matrix

Waste Stream Compatibility Action
Stream A: Non-Halogenated Organics Compatible Preferred Stream. Dissolve in ethanol/methanol if solid.
Stream B: Halogenated Organics CompatibleAcceptable if dissolved in DCM/Chloroform, but increases disposal cost.
Stream C: Aqueous Acidic INCOMPATIBLE DANGER. Exothermic neutralization. Do not mix directly.
Stream D: Aqueous Basic CompatibleAcceptable, but organic content usually requires Stream A disposal.
Stream E: Oxidizers INCOMPATIBLE DANGER. Fire/Explosion hazard.[5]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive".[2][3][6][8]

  • Deactivation (Optional for Trace Amounts): For trace residues on weighing boats, wipe with a dilute acetic acid solution (5%) to neutralize, then dispose of the wipe as solid hazardous waste.

  • Storage: Store in a Secondary Containment Tray in a cool, dry area away from acids until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is aqueous, verify pH. If pH > 12, it is Corrosive Waste (RCRA Code D002).

  • Solvent Carrier:

    • If dissolved in Ethanol/Methanol/DMSO : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.

C. Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., ethanol).

  • Rinsate Disposal: Collect all rinsate into the appropriate liquid waste container (Stream A).

  • Defacing: Deface the original label and mark "EMPTY". Discard the bottle in glass trash or recycle according to local policy.

Spill Response Logic

In the event of a release, follow this decision logic to ensure personnel safety and environmental compliance.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >100mL or Aerosolized?) Start->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Fire Dept Assess->Major Yes Minor MINOR SPILL Proceed with Cleanup Assess->Minor No PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Contain Containment: Circle spill with absorbent socks or sand dam PPE->Contain Absorb Absorption: Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Collect Collection: Scoop into heavy-duty plastic waste bag Absorb->Collect Clean Decontamination: Wipe surface with 5% Acetic Acid, then soap & water Collect->Clean Dispose Disposal: Label as Hazardous Waste (Solid/Debris) Clean->Dispose

Figure 1: Decision logic for spill response operations involving heterocyclic amines.

Regulatory Compliance & Environmental Fate

  • RCRA Classification (USA): While not explicitly listed as a P- or U-listed waste, it exhibits characteristics of Ignitability (D001) (if in organic solvent) and Corrosivity (D002) (if pH > 12.5). Dispose of via a permitted Treatment, Storage, and Disposal Facility (TSDF) [3].

  • Incineration: The preferred method of destruction is Rotary Kiln Incineration . This ensures the complete oxidation of the nitrogen heterocycle into

    
     and 
    
    
    
    (scrubbed), preventing soil and water contamination.
  • Drain Disposal: STRICTLY PROHIBITED. Heterocyclic amines can be toxic to aquatic life and may resist biodegradation in standard wastewater treatment plants [4].

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Retrieved from

Sources

Personal protective equipment for handling 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Assessment

Scientific Context: 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine contains two critical functional motifs: a saturated piperidine-like ring fused to an imidazole, and an exocyclic primary amine (


).[1][2][3][4]

Unlike its aromatic parent (imidazo[1,2-a]pyridine), the tetrahydro core renders the ring nitrogen significantly more basic (


 shift). Combined with the primary amine, this molecule is a strong nucleophile and base .

Core Hazards (Derived from Structure-Activity Relationships):

  • Corrosivity (Category 1B/1C): High potential for severe skin burns and eye damage due to high pH in aqueous environments (mucous membranes).

  • Acute Toxicity: Treat as acutely toxic by ingestion and inhalation.[1]

  • Sensitization: Primary amines are frequent contact sensitizers.

  • Hygroscopic/Reactive: Likely absorbs atmospheric

    
     to form carbamates; reacts exothermically with acids and oxidizers.
    

Personal Protective Equipment (PPE) Matrix

This matrix dictates PPE based on the Energy Potential of the task (Quantity


 Concentration).
PPE ComponentLevel 1: Analytical / Weighing (<100 mg solids)Level 2: Synthesis / Prep (>100 mg or Solutions)Level 3: Spill Cleanup / Emergency
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield Full-Face Respirator or Goggles + Face Shield
Hand Protection Double Nitrile (0.11 mm min thickness)Laminate Film (Barrier) under Nitrile outerLaminate Film (Silver Shield/4H)
Body Protection Standard Cotton Lab Coat (Buttoned)Chemical-Resistant Apron over Lab CoatTyvek® or ChemMax® Coveralls
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")P100/OV Cartridge Respirator (if outside hood)
Footwear Closed-toe leather/syntheticClosed-toe + Overshoes (optional)Chemical Resistant Rubber Boots
Scientific Rationale for Glove Selection

Standard nitrile gloves offer fair protection against solid amines but degrade rapidly against dissolved amines in organic solvents (e.g., DCM, DMF).

  • Recommendation: For synthesis (Level 2), use a Laminate/Barrier inner glove. These multi-layer films resist permeation of aliphatic amines for >480 minutes, whereas thin nitrile may fail in <15 minutes [1].

PPE Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the state of matter and operational scale.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Qty_Liquid Concentration? Liquid->Qty_Liquid Low_Solid < 100 mg Qty_Solid->Low_Solid High_Solid > 100 mg Qty_Solid->High_Solid Dilute < 0.1 M Qty_Liquid->Dilute Conc > 0.1 M Qty_Liquid->Conc Lvl1 PPE Level 1: Double Nitrile Goggles Fume Hood Low_Solid->Lvl1 Lvl2 PPE Level 2: Barrier Gloves Face Shield Apron High_Solid->Lvl2 Dilute->Lvl1 Conc->Lvl2

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: Static electricity can cause amine powders to "fly," increasing inhalation risk.

  • Engineering Control: Operate exclusively inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Technique:

    • Place a disposable mat (absorbent side up) on the balance.

    • Tare the weighing boat.

    • Transfer solid using a clean spatula. Do not tap the spatula on the side of the boat (aerosol generation).

    • Close the balance door before reading.

    • Post-Weighing: Wipe the spatula immediately with a tissue dampened in dilute acetic acid (vinegar) or ethanol to neutralize/solubilize the residue before removing it from the hood.

B. Reaction Setup (Solution State)

Context: Exothermic reaction potential.

  • Solvent Addition: Always add solvent to the solid slowly.

  • Acid Neutralization: If using this amine as a base or reactant with acid chlorides/anhydrides, expect a rapid exotherm.

    • Protocol: Cool the reaction vessel to 0°C before addition.

  • Sealing: Purge headspace with Nitrogen/Argon. This amine will react with atmospheric

    
     to form carbamate salts, which can clog needles or alter stoichiometry.
    

Emergency Response & Waste Disposal

Spill Response Algorithm

Do not use water initially. Water can spread the amine and create a slippery, corrosive caustic puddle.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate Area (If > 50mL or outside hood) Assess->Evac Major Spill PPE Don PPE Level 3 Assess->PPE Minor Spill Evac->PPE Absorb Cover with Dry Absorbent (Vermiculite) PPE->Absorb Neutralize Apply Weak Acid (Citric Acid / Dilute Acetic) Absorb->Neutralize Collect Collect into Double-Bagged Waste Neutralize->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Step-by-step spill response protocol emphasizing neutralization.

Waste Disposal[3][6][7][8][9]
  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Segregation:

    • DO NOT mix with acidic waste streams (Violent reaction/Heat generation).

    • DO NOT mix with oxidizing agents (Nitric acid, Peroxides) -> Fire hazard.

  • Labeling: Clearly mark as "Basic Organic Amine - Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Amines). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.